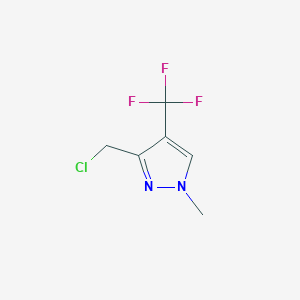![molecular formula C7H8O4 B12954806 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.0]butane family, which is known for its strained ring system. The presence of both methoxycarbonyl and carboxylic acid functional groups makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a [1.1.0] cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclo[1.1.0]butane core.
Introduction of functional groups: The methoxycarbonyl and carboxylic acid groups are introduced through esterification and oxidation reactions, respectively. Common reagents for these steps include methanol and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclo[1.1.0]butane derivatives.
Applications De Recherche Scientifique
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with an additional carbon atom in the bicyclic core.
Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of a methoxycarbonyl group.
Uniqueness
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxycarbonyl and carboxylic acid groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H8O4 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3-methoxycarbonylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-11-5(10)7-2-6(7,3-7)4(8)9/h2-3H2,1H3,(H,8,9) |
Clé InChI |
ODRSGOFZSQOHCZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC1(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


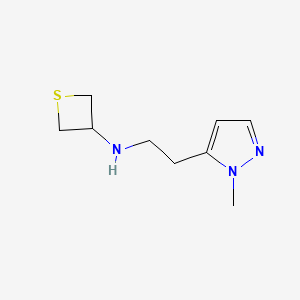

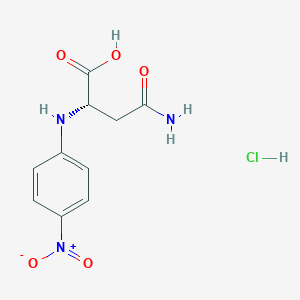

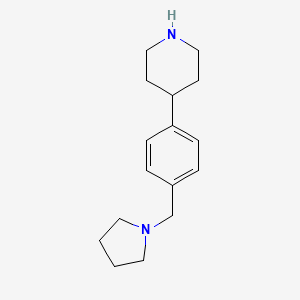



![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)

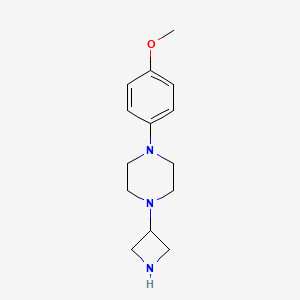

![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)
